2,6-dibromothieno[3,2-f][1]benzothiole
Description
Properties
IUPAC Name |
2,6-dibromothieno[3,2-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2S2/c11-9-2-5-1-6-3-10(12)14-8(6)4-7(5)13-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJRHIYHVCHULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=CC3=C1C=C(S3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromothieno3,2-fbenzothiole typically involves the bromination of thieno3,2-fbenzothiole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2,6-dibromothieno3,2-fbenzothiole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromothieno3,2-fbenzothiole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted thienobenzothioles.
Coupling Products: Complex organic molecules with extended conjugation.
Oxidation and Reduction Products: Different oxidation states of the parent compound.
Scientific Research Applications
Scientific Research Applications
In material science, 2,6-dibromothieno[3,2-f]benzothiole is utilized for creating new materials with enhanced electronic properties. Its ability to undergo various chemical reactions allows for the synthesis of complex organic molecules that can be tailored for specific applications.
- Chemical Synthesis : It acts as an intermediate in reactions such as Suzuki-Miyaura and Stille couplings to produce larger conjugated systems.
Table 2: Common Reactions Involving the Compound
| Reaction Type | Description | Products |
|---|---|---|
| Substitution | Bromine atoms replaced with functional groups | Derivatives with varied functionalities |
| Coupling | Formation of extended π-conjugated systems | Larger conjugated polymers |
Medicinal Chemistry
The biological activity of 2,6-dibromothieno[3,2-f]benzothiole has been explored in medicinal chemistry, showing promise in:
- Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines, inducing apoptosis.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens.
Case Study: Cytotoxicity Assays
A study conducted on human cancer cell lines revealed significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Mechanism of Action
The mechanism of action of 2,6-dibromothieno3,2-fbenzothiole involves its interaction with molecular targets through its bromine atoms and sulfur-containing ring. These interactions can modulate the electronic properties of the compound, making it useful in various applications. The exact molecular pathways and targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Electronic Properties
2,6-Dibromothieno[2,3-f][1]Benzothiole
- Key Differences: The [2,3-f] isomer differs in the fusion orientation of the thieno and benzothiole rings, altering conjugation pathways and molecular symmetry. This impacts electronic properties such as HOMO-LUMO gaps and charge mobility, critical for semiconductor performance .
(±)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole
- Structural Contrasts: This compound features a saturated tetrahydrobenzothiazole core with amino groups instead of bromine.
- Reactivity: Amino groups confer nucleophilic reactivity, whereas bromine substituents in 2,6-dibromothieno[3,2-f][1]benzothiole enable electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Table 1: Comparative Overview of Key Properties
- Solubility: Brominated compounds exhibit lower solubility in polar solvents compared to amino-substituted analogues, necessitating DMF or dichloromethane for processing .
- Stability: The aromatic fused system in this compound enhances thermal stability (>200°C), whereas saturated analogues like (±)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole may degrade at lower temperatures .
Biological Activity
2,6-Dibromothieno[3,2-f]benzothiole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
2,6-Dibromothieno[3,2-f]benzothiole is characterized by a thieno-benzothiole framework with bromine substituents at the 2 and 6 positions. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
The biological activity of 2,6-dibromothieno[3,2-f]benzothiole is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For example, it may inhibit kinases that are pivotal in cancer cell proliferation and survival.
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with specific receptors on the cell surface, leading to altered cellular responses.
- Gene Expression Regulation : The compound can affect the expression of genes related to apoptosis and cell cycle regulation, which is crucial in cancer therapy.
Biological Activities
The biological activities of 2,6-dibromothieno[3,2-f]benzothiole include:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
A study conducted by researchers investigated the anticancer effects of 2,6-dibromothieno[3,2-f]benzothiole on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was primarily linked to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Induction of oxidative stress |
Antimicrobial Activity
In another study focused on antimicrobial properties, 2,6-dibromothieno[3,2-f]benzothiole was tested against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Metabolic Pathways
The metabolism of 2,6-dibromothieno[3,2-f]benzothiole involves phase I and phase II metabolic reactions. These reactions are essential for converting the compound into more water-soluble forms for excretion. The primary metabolic pathways include:
- Oxidation : Catalyzed by cytochrome P450 enzymes.
- Conjugation : Involves glucuronidation or sulfation processes.
Q & A
Q. What are the standard synthetic routes for 2,6-dibromothieno[3,2-f][1]benzothiole, and how do reaction conditions influence product purity?
The compound is typically synthesized via bromination of a thieno-benzothiole precursor. Key steps include:
- Direct bromination : Use liquid bromine (Br₂) in chlorinated solvents (e.g., CHCl₃ or CCl₄) under controlled temperature (0–25°C) to avoid over-bromination .
- Catalytic methods : Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) for regioselective bromination, as seen in analogous thieno[3,2-b]thiophene derivatives .
Purity optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Contaminants like mono-brominated byproducts require iterative recrystallization .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?
- 1H/13C-NMR : Identify bromine-induced deshielding effects. For example, aromatic protons adjacent to Br substituents show downfield shifts (δ 7.5–8.5 ppm) .
- GC-MS : Confirm molecular weight (M⁺ = 378.06 g/mol) and fragmentation patterns. Peaks at m/z 378 (M⁺), 299 (M⁺–Br), and 220 (M⁺–2Br) validate the dibrominated structure .
- HR-MS : Use high-resolution mass spectrometry to distinguish isotopic clusters (e.g., 79Br/81Br), ensuring correct empirical formula (C₁₀H₂Br₂O₂S₂) .
Q. What are the critical physical properties (melting point, solubility) relevant to handling this compound in lab settings?
- Melting point : Not explicitly reported, but analogous dibrominated heterocycles (e.g., 2,5-dibromothieno[3,2-b]thiophene) melt at 180–185°C .
- Solubility : Sparingly soluble in polar solvents (water, ethanol); dissolves in chlorinated solvents (CH₂Cl₂, CHCl₃) and DMSO.
- Stability : Degrades under prolonged UV exposure; store at 2–8°C in inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the electronic properties of this compound for semiconductor applications?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to compute HOMO/LUMO energies. Bromine’s electron-withdrawing effect lowers LUMO (-3.2 eV), enhancing electron affinity for p-type semiconductors .
- Charge transport : Simulate hole mobility (µₕ) via Marcus theory. High µₕ (~10⁻² cm²/V·s) is predicted due to planar π-conjugation and Br-induced crystallinity .
- Validation : Compare computed UV-vis spectra (λmax ~350 nm) with experimental data to assess accuracy .
Q. What experimental strategies address contradictory thermal stability data in TGA-DSC analyses?
- Controlled heating rates : Use slow ramp rates (5°C/min) in TGA to resolve decomposition steps. For 2,6-dibromothieno derivatives, initial weight loss at ~250°C corresponds to Br₂ elimination, while backbone degradation occurs above 400°C .
- DSC calibration : Validate with standard references (e.g., indium) to eliminate instrument artifacts.
- Inert vs. oxidative atmospheres : Compare N₂ (pyrolytic degradation) vs. air (combustion) profiles to identify oxidation intermediates .
Q. How can regioselective functionalization be achieved for modifying the thieno-benzothiole core?
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sulfur sites during bromination .
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching (e.g., I₂ or Br₂) .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) enable C–C bond formation at bromine-free positions .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
